

Technical Guide: 6-Amino-2-chloro-3-fluorobenzoic acid

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Compound of Interest

Compound Name: 6-Amino-2-chloro-3-fluorobenzoic acid

Cat. No.: B1271950

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Amino-2-chloro-3-fluorobenzoic acid**, a key intermediate in the synthesis of high-value chemical entities. The document details its physicochemical properties, expected spectroscopic characteristics, a representative synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. This guide is intended to serve as a valuable resource for professionals engaged in research and development, offering critical data and methodologies to support their work with this versatile compound.

Chemical and Physical Properties

6-Amino-2-chloro-3-fluorobenzoic acid is a substituted aromatic carboxylic acid. Its unique arrangement of amino, chloro, and fluoro groups on the benzoic acid scaffold makes it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **6-Amino-2-chloro-3-fluorobenzoic acid** and Related Isomers

Property	Value for 6-Amino-2-chloro-3-fluorobenzoic acid	Predicted Value for 2-Amino-3-chloro-6-fluorobenzoic acid
Molecular Weight	189.57 g/mol [1]	189.572 g/mol [2]
Molecular Formula	C ₇ H ₅ ClFNO ₂ [1]	C ₇ H ₅ ClFNO ₂ [2]
CAS Number	681459-97-2 [1]	946117-78-8 [2]
Boiling Point	Not available	312.7±42.0 °C (760 mmHg) [2]
Density	Not available	1.574±0.06 g/cm ³ (20 °C, 760 mmHg) [2]
LogP	Not available	2.34070 [2]
Storage	2-8°C [1]	Not available

Note: Experimental physicochemical data for **6-Amino-2-chloro-3-fluorobenzoic acid** is limited. The data for the isomer 2-Amino-3-chloro-6-fluorobenzoic acid is provided for estimation purposes.

Spectroscopic Data (Predicted)

While specific experimental spectra for **6-Amino-2-chloro-3-fluorobenzoic acid** are not readily available, the expected spectral characteristics can be predicted based on the analysis of its functional groups and data from structurally similar compounds.

Table 2: Predicted Spectroscopic Data for **6-Amino-2-chloro-3-fluorobenzoic acid**

Technique	Expected Peaks and Features
¹ H NMR	Aromatic protons (2H) in the range of δ 6.5-8.0 ppm. A broad singlet for the amino (-NH ₂) protons. A singlet for the carboxylic acid (-COOH) proton at δ > 10 ppm.
¹³ C NMR	Aromatic carbons in the range of δ 110-150 ppm. A peak for the carboxylic acid carbon at δ > 165 ppm.
IR Spectroscopy	Broad O-H stretch from the carboxylic acid around 2500-3300 cm ⁻¹ . N-H stretching of the primary amine around 3300-3500 cm ⁻¹ (typically two bands). C=O stretching of the carboxylic acid around 1700 cm ⁻¹ . C-Cl stretching around 700-800 cm ⁻¹ .
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z \approx 189. Isotopic pattern for chlorine (M ⁺ and M ⁺⁺² in an approximate 3:1 ratio). Common fragmentation patterns would include the loss of H ₂ O, CO, and COOH.

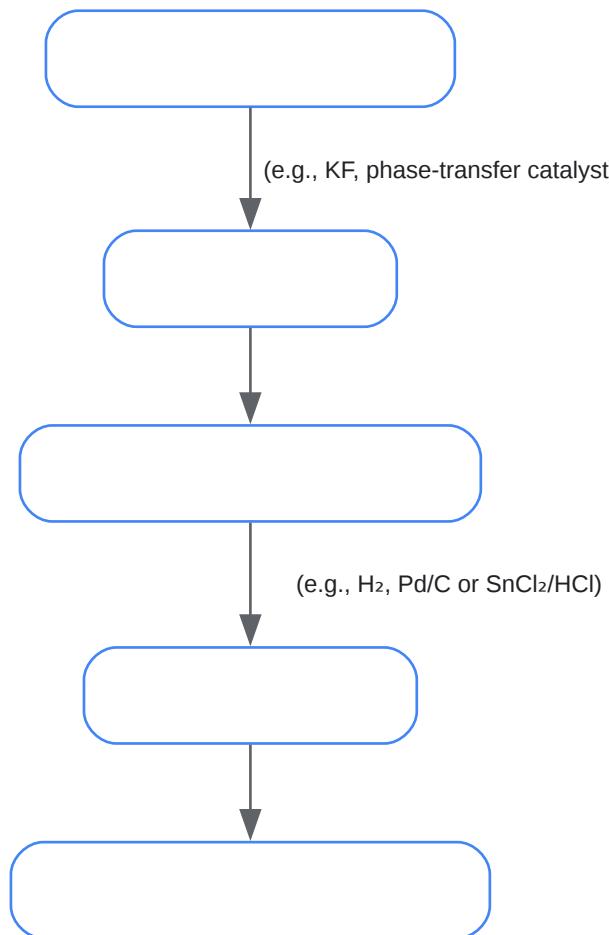
Note: The predicted data is based on general principles of spectroscopy and data from similar molecules.^{[3][4][5]} Actual experimental data may vary.

Experimental Protocols

Representative Synthesis of Substituted Aminobenzoic Acids

A specific, detailed experimental protocol for the synthesis of **6-Amino-2-chloro-3-fluorobenzoic acid** is not widely published. However, a general multi-step synthesis can be proposed based on established organic chemistry reactions and published syntheses of similar compounds, such as the synthesis of 2-fluoro-3-methyl aminobenzoate from 2,6-dichlorobenzoic acid.^[6]

Proposed Synthesis Workflow:

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*A proposed synthetic pathway for **6-Amino-2-chloro-3-fluorobenzoic acid**.*

Detailed Methodologies (Conceptual):

- Nitration: The synthesis would likely begin with a suitable dichlorofluorobenzene derivative, which would undergo nitration to introduce a nitro group.
- Carboxylation: Following nitration, a carboxyl group could be introduced via methods such as Grignard reaction with carbon dioxide or oxidation of a methyl group.
- Reduction: The final step would involve the reduction of the nitro group to an amino group, commonly achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or with reducing agents like tin(II) chloride in acidic medium.

Disclaimer: This is a generalized, conceptual protocol. The actual reaction conditions, including solvents, temperatures, and catalysts, would require optimization for safety and yield.

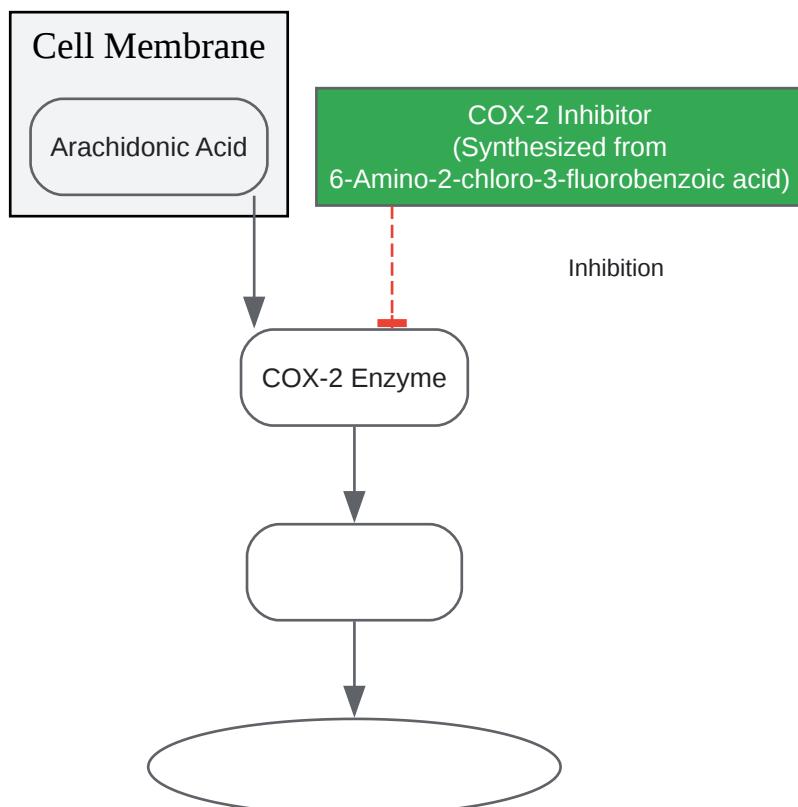
Applications in Research and Drug Development

6-Amino-2-chloro-3-fluorobenzoic acid is a valuable building block, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals.^[1] The presence of fluorine can enhance the metabolic stability and binding affinity of drug molecules.^[1]

Intermediate for Selective COX-2 Inhibitors

A primary application of this compound is in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.^[1] Cyclooxygenase-2 (COX-2) is an enzyme that is often upregulated in inflammatory conditions and cancers. Its inhibition can reduce inflammation and pain.

COX-2 Signaling Pathway and Point of Inhibition:



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The role of COX-2 in the inflammatory pathway and the inhibitory action of drugs.

Agrochemical Synthesis

The fluorine and chlorine substituents on the benzene ring can contribute to improved bioactivity and environmental persistence of agrochemicals.^[1] This makes **6-Amino-2-chloro-3-fluorobenzoic acid** a useful starting material for the synthesis of novel herbicides, pesticides, and fungicides.

Heterocyclic Compound Design

In medicinal chemistry research, this compound is utilized in the design and synthesis of novel heterocyclic compounds.^[1] The functional groups present allow for a variety of chemical transformations, enabling the creation of diverse molecular scaffolds for drug discovery programs.

Conclusion

6-Amino-2-chloro-3-fluorobenzoic acid is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. While detailed experimental data for this specific compound is not extensively documented in publicly available literature, its structural features and the known applications of its derivatives underscore its importance. This guide provides a foundational understanding of its properties and applications, serving as a starting point for researchers and developers working with this and related molecules. Further experimental investigation is warranted to fully characterize this compound and explore its full potential.

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